D-Saccharic acid 1,4-lactone monohydrate
Overview
Description
D-Saccharic Acid 1,4-lactone (hydrate) is a potent inhibitor of the enzyme β-glucuronidase. It is widely used in scientific research due to its ability to inhibit β-glucuronidase, an enzyme involved in the metabolism of complex carbohydrates .
Mechanism of Action
Target of Action
The primary target of D-Saccharic acid 1,4-lactone monohydrate (DSAL) is the β-glucuronidase enzyme . This enzyme plays a crucial role in the metabolism of glucuronides, which are key components in the detoxification of xenobiotics and endobiotics.
Mode of Action
DSAL acts as a potent inhibitor of the β-glucuronidase enzyme . By inhibiting this enzyme, DSAL prevents the breakdown of glucuronides, thereby influencing the metabolism of various substances within the body. Additionally, DSAL potentially inhibits Klotho deglycosylation of excitatory amino acid transporters (EAATs) and peptide transporters (PEPTs) .
Pharmacokinetics
Given its solubility in water , it can be inferred that DSAL may have good bioavailability
Result of Action
The inhibition of β-glucuronidase by DSAL can lead to an increase in the levels of glucuronides in the body. This can potentially influence the detoxification processes and the metabolism of various substances. DSAL’s action has been associated with anticarcinogenic, detoxifying, and antioxidant properties .
Action Environment
The action, efficacy, and stability of DSAL can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of DSAL, potentially influencing its interaction with the β-glucuronidase enzyme. The temperature can also affect the stability of DSAL, as it is recommended to be stored at 2-8°C .
Biochemical Analysis
Biochemical Properties
D-Saccharic acid 1,4-lactone monohydrate has the ability to inhibit the activity of β-glucuronidase enzyme . This interaction with β-glucuronidase enzyme plays a significant role in its biochemical reactions. It potentially inhibits Klotho deglycosylation of excitatory amino acid transporters (EAATs) and peptide transporters (PEPTs) .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by inhibiting β-glucuronidase enzyme, which plays a crucial role in cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically the β-glucuronidase enzyme . By inhibiting this enzyme, it can cause changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
It is known that it has a significant inhibitory effect on the β-glucuronidase enzyme .
Metabolic Pathways
This compound is involved in the metabolic pathway of the β-glucuronidase enzyme . It interacts with this enzyme, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
D-Saccharic Acid 1,4-lactone (hydrate) is typically synthesized through the oxidation of D-glucose or D-glucuronic acid. The process involves the use of strong oxidizing agents such as nitric acid or potassium permanganate under controlled conditions . The reaction is followed by lactonization to form the lactone ring structure.
Industrial Production Methods
Industrial production of D-Saccharic Acid 1,4-lactone (hydrate) often involves microbial fermentation. Specific microorganisms, such as certain strains of fungi or yeast, are used to ferment glucose, producing glucaric acid. This is then treated with a base to form the lactone, which is subsequently crystallized from the solution .
Chemical Reactions Analysis
Types of Reactions
D-Saccharic Acid 1,4-lactone (hydrate) undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce different derivatives.
Reduction: The lactone ring can be reduced to form the corresponding diol.
Substitution: It can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include different glucaric acid derivatives, diols, and substituted lactones .
Scientific Research Applications
D-Saccharic Acid 1,4-lactone (hydrate) has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
D-Glucaro-1,4-lactone: Another name for D-Saccharic Acid 1,4-lactone (hydrate).
D-Saccharolactone: A similar compound with comparable inhibitory properties.
Uniqueness
D-Saccharic Acid 1,4-lactone (hydrate) is unique due to its potent inhibition of β-glucuronidase and its broad range of biological activities. Its ability to act as a standard agent in the development of novel inhibitors sets it apart from other similar compounds .
Properties
IUPAC Name |
(2S)-2-[(2S,3R,4R)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetic acid;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.H2O/c7-1-2(8)6(12)13-4(1)3(9)5(10)11;/h1-4,7-9H,(H,10,11);1H2/t1-,2-,3+,4+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFKVZHSFSFLPU-QGBSHYGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(=O)OC1C(C(=O)O)O)O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1([C@H](C(=O)O[C@@H]1[C@@H](C(=O)O)O)O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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